8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol is a heterocyclic compound that features a pyrano-pyridine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dihydro-2H-pyran with a chlorinated pyridine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 8-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-one, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-ol
- 8-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol
- 8-Bromo-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol
Uniqueness
8-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents at the same position .
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
8-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-4-ol |
InChI |
InChI=1S/C8H8ClNO2/c9-8-6-3-12-4-7(11)5(6)1-2-10-8/h1-2,7,11H,3-4H2 |
InChI Key |
FBYSQTOWNQCXEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CO1)C(=NC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.